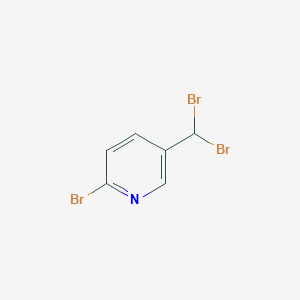

2-Bromo-5-(dibromomethyl)pyridine

Descripción

Contextualization within Halogenated Heteroaromatic Chemistry

Halogenated heteroaromatic compounds are a class of organic molecules that feature a ring structure containing at least one atom other than carbon, and one or more halogen atoms. Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a fundamental scaffold in this category. numberanalytics.comslideshare.net The introduction of halogen atoms, such as bromine, onto the pyridine ring dramatically influences its chemical reactivity. acs.org

The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the ring less reactive towards electrophilic substitution compared to benzene. numberanalytics.comgcwgandhinagar.com However, halogenation can still be achieved, often under specific conditions, and the position of the halogen atom is crucial for subsequent chemical transformations. mountainscholar.orgnih.gov The presence of halogens provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, making halogenated pyridines key building blocks in organic synthesis. nih.govarkat-usa.org

Strategic Importance of Substituted Pyridines in Organic Synthesis

Substituted pyridines are of immense strategic importance in the field of organic synthesis due to their prevalence in a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. lifechemicals.com The pyridine motif is a "privileged scaffold," meaning it is a structural framework that is frequently found in molecules with diverse biological activities. rsc.org

The ability to introduce various functional groups onto the pyridine ring allows chemists to fine-tune the properties of the resulting molecules. Methods for the synthesis of substituted pyridines are diverse and include modifications of existing pyridine rings and the construction of the ring from acyclic precursors. arkat-usa.orgorganic-chemistry.orgpharmaguideline.com The strategic placement of substituents is key to controlling the regioselectivity and stereochemistry of subsequent reactions. arkat-usa.org

Overview of Pyridyl-Geminal Dibromomethyl Scaffolds

The pyridyl-geminal dibromomethyl scaffold, as exemplified by 2-Bromo-5-(dibromomethyl)pyridine, is a particularly useful synthetic intermediate. The dibromomethyl group (-CHBr2) is a versatile functional group that can be transformed into a variety of other functionalities. For instance, it can be hydrolyzed to an aldehyde group, which is a gateway to a wide range of further chemical modifications.

The synthesis of such compounds often involves the bromination of a corresponding methyl-substituted pyridine. For example, 2-bromo-5-methylpyridine (B20793) can be treated with N-bromosuccinimide to introduce the bromine atoms onto the methyl group. ambeed.com The presence of the bromine atom on the pyridine ring at the 2-position, as in this compound, further enhances its synthetic utility, allowing for sequential and site-selective reactions.

Structure

2D Structure

Propiedades

IUPAC Name |

2-bromo-5-(dibromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVPLWXZLYCKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717944 | |

| Record name | 2-Bromo-5-(dibromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154321-32-1 | |

| Record name | 2-Bromo-5-(dibromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Dibromomethyl Pyridine

Direct Bromination Approaches

The most common strategy for synthesizing 2-bromo-5-(dibromomethyl)pyridine is through the direct bromination of the methyl group of 2-bromo-5-methylpyridine (B20793). This process requires careful control of reaction conditions to achieve the desired dibromination while minimizing side reactions.

Bromination of 2-Bromo-5-methylpyridine Precursors

The synthesis of this compound typically starts from 2-bromo-5-methylpyridine. sigmaaldrich.com This precursor itself can be synthesized through various methods, including the Sandmeyer reaction of 5-methyl-2-aminopyridine or by the bromination of 2-methylpyridine (B31789) followed by separation of the desired isomer.

The key to a successful synthesis is the regioselective bromination of the methyl group at the 5-position of the pyridine (B92270) ring, without affecting the aromatic ring itself. This is typically achieved through free-radical bromination, which selectively targets the benzylic-like position of the methyl group. The reaction conditions are chosen to favor the formation of bromine radicals, which then initiate a chain reaction leading to the substitution of the hydrogen atoms of the methyl group with bromine.

Two primary brominating agents are commonly used for this transformation: elemental bromine (Br₂) and N-Bromosuccinimide (NBS). sigmaaldrich.com

Bromine (Br₂): Elemental bromine can be used directly as the bromine source. While effective, it is a hazardous and highly reactive substance requiring careful handling. Reactions with bromine are often performed in a biphasic medium of a solvent like dichloromethane (B109758) and water. ambeed.com

N-Bromosuccinimide (NBS): NBS is a versatile and safer alternative to liquid bromine for radical bromination. sigmaaldrich.comwikipedia.org It is a crystalline solid that is easier to handle and allows for more controlled release of bromine into the reaction mixture. sigmaaldrich.com NBS is widely used for the selective bromination of allylic and benzylic positions. wikipedia.org

| Brominating Agent | Formula | Physical State | Key Advantages |

| Bromine | Br₂ | Liquid | High reactivity |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Safer handling, controlled bromine release |

To facilitate the formation of bromine radicals and promote the desired reaction, specific initiators and reaction environments are employed.

Initiators: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are often added to the reaction mixture. wikipedia.org These compounds decompose upon heating or irradiation to generate radicals, which then initiate the bromination chain reaction.

Photochemical Irradiation: The use of a light source, such as a halogen lamp, can provide the energy needed to cleave the Br-Br bond in bromine or the N-Br bond in NBS, thereby generating the necessary bromine radicals for the reaction to proceed. ambeed.com

Reaction Environments:

Biphasic Systems: Conducting the reaction in a biphasic system, for example, dichloromethane and water, can be advantageous. ambeed.com This can help to control the concentration of bromine in the organic phase and facilitate the removal of by-products.

Solvents: Anhydrous carbon tetrachloride (CCl₄) has traditionally been a common solvent for these types of radical brominations, although due to its toxicity and environmental concerns, alternative solvents are often sought. wikipedia.org The reaction must be kept anhydrous as the presence of water can lead to hydrolysis of the desired product. missouri.edu

A critical aspect of the synthesis is controlling the extent of bromination to favor the formation of the dibrominated product, this compound, over the monobrominated intermediate, 2-bromo-5-(bromomethyl)pyridine, or the tribrominated side product. This control is typically achieved by carefully managing the stoichiometry of the brominating agent.

By adjusting the molar ratio of the brominating agent (bromine or NBS) to the starting material (2-bromo-5-methylpyridine), the reaction can be directed towards the desired product. For instance, using approximately two equivalents of the brominating agent will favor dibromination. However, analysis of the crude product often reveals a mixture of the starting material, the monobrominated product, and the desired dibrominated product, necessitating purification steps like chromatography. ambeed.com One study reported a product ratio of 13.6% starting material, 76.5% monobrominated product, and 9.9% dibrominated product when using 1.1 equivalents of bromine, highlighting the challenge in achieving selective dibromination in a single step. ambeed.com

| Product | Retention Time (HPLC) | Relative Ratio (%) |

| 2-bromo-5-methylpyridine | 8.1 min | 13.6 |

| 2-bromo-5-(bromomethyl)pyridine | 10.6 min | 76.5 |

| This compound | 13.4 min | 9.9 |

Data from a reaction of 2-bromo-5-methylpyridine with 1.1 equivalents of bromine. ambeed.com

Advanced Bromination Techniques

While direct radical bromination is the most prevalent method, research into more advanced and efficient techniques is ongoing. These may include the use of novel brominating agents or catalyst systems designed to improve selectivity and yield, and to provide milder reaction conditions. However, detailed information on widely adopted advanced techniques specifically for the synthesis of this compound is not extensively documented in the provided search results.

Exploration of Electrochemical Bromination

The synthesis of this compound via electrochemical methods represents a modern and exploratory approach. While specific literature detailing the direct electrochemical benzylic bromination of 2-bromo-5-methylpyridine is not extensively documented, the principles of electrochemical halogenation on related aromatic and heterocyclic systems suggest its feasibility. Electrochemical methods offer a compelling alternative to traditional chemical routes by minimizing reagent waste and avoiding the use of hazardous bulk brominating agents.

An electrochemical approach would typically involve the oxidation of a stable and readily available bromide salt, such as sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (Bu₄NBr), at an anode. This process generates a reactive bromine species (Br₂ or Br•) in situ at a controlled rate. For the target synthesis, the reaction would be conducted in an undivided cell containing the starting material (2-bromo-5-methylpyridine), a suitable electrolyte, and a bromide source. The electro-generated bromine would then react with the methyl group, likely via a radical mechanism initiated at the benzylic position, to form the dibrominated product.

Recent studies on the electrochemical bromination of other pyridines and electron-rich arenes have demonstrated the efficacy of this technique. nih.govnih.gov These processes can often be performed under mild, room-temperature conditions without the need for chemical oxidants. nih.gov The concept of paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation, could further enhance efficiency. rsc.org For instance, a system could be designed where the anode generates the brominating agent while the cathode facilitates a complementary reaction or regenerates a reagent. nih.gov The development of a specific protocol for 2-bromo-5-methylpyridine would require optimization of parameters such as the electrode material (e.g., carbon, platinum), solvent, current density, and electrolyte concentration to maximize yield and selectivity for the dibrominated product over the mono-brominated intermediate. researchgate.net

Green Chemistry Principles in Bromination Reactions

The application of green chemistry principles to bromination reactions is essential for developing environmentally benign synthetic processes. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green chemistry considerations applicable to the synthesis of this compound include:

Atom Economy: Traditional brominations, especially those using N-bromosuccinimide (NBS), can have lower atom economy as only the bromine atom from the reagent is incorporated into the final product. The succinimide (B58015) byproduct becomes waste. Designing reactions that maximize the incorporation of all reactant materials into the final product is a core goal.

Use of Safer Reagents: A primary green objective is replacing hazardous reagents like liquid bromine (Br₂) with safer alternatives. Br₂ is highly toxic, corrosive, and volatile. wikipedia.org Safer bromine sources, such as bromide salts (NaBr, KBr) coupled with an in situ oxidation method (e.g., electrochemical), are preferred. mdpi.com While NBS is a solid and easier to handle than Br₂, it is still a hazardous substance. wikipedia.org

Waste Prevention: The best way to handle waste is to prevent its generation in the first place. This involves choosing reactions that are highly selective and produce minimal byproducts. For instance, controlling the stoichiometry of the brominating agent in radical bromination is crucial to avoid the formation of over-brominated or under-brominated impurities.

Safer Solvents: Many traditional bromination reactions utilize chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic and environmentally persistent. Green chemistry encourages the use of safer solvents such as water, ethanol, or acetonitrile, or even performing reactions under solvent-free conditions (mechanochemistry). google.com

Energy Efficiency: Electrochemical methods and photochemically initiated reactions can often be performed at ambient temperature and pressure, reducing the energy demands associated with heating reactions to high temperatures. nih.gov

| Green Chemistry Principle | Traditional Approach (Example) | Greener Alternative | Relevance to Bromination |

|---|---|---|---|

| Waste Prevention | Use of stoichiometric reagents with byproduct formation (e.g., NBS → succinimide). | Catalytic methods, high-yield reactions. | Minimizes the need to treat or dispose of byproducts like succinimide or spent oxidants. |

| Atom Economy | Wohl-Ziegler reaction using NBS. | Direct bromination with Br₂ (if handled safely) or electrochemical methods using bromide salts. | Maximizes the incorporation of bromine from the source into the product. |

| Less Hazardous Synthesis | Using liquid Br₂. | Using solid NBS or generating bromine electrochemically from NaBr/KBr. mdpi.com | Reduces risks associated with handling highly toxic, corrosive, and volatile reagents. wikipedia.org |

| Safer Solvents and Auxiliaries | Using CCl₄ or chloroform. | Using water, acetonitrile, or performing solvent-free reactions. | Eliminates the use of toxic and ozone-depleting solvents. |

| Energy Efficiency | Reactions requiring high heat for initiation. | Photochemical or electrochemical reactions at ambient temperature. nih.gov | Lowers energy consumption and associated costs and environmental footprint. |

Synthetic Strategies for Geminal Dibromomethyl Moieties on Pyridine Rings

The creation of the dibromomethyl group (-CHBr₂) on the pyridine ring is the key transformation in synthesizing the target compound. This can be approached through several strategic routes. The most common and direct method involves the free-radical bromination of the corresponding methyl-substituted precursor.

A widely used method for this type of transformation is the free-radical bromination of a benzylic or analogous position, such as the methyl group of 2-bromo-5-methylpyridine. masterorganicchemistry.com This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator. The reaction is initiated by heat or, more commonly, by UV light, which causes the homolytic cleavage of the initiator or the N-Br bond in NBS. The resulting bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized pyridine-methyl radical. This radical then reacts with another molecule of NBS (or Br₂) to form the bromomethyl derivative and regenerate a bromine radical, continuing the chain reaction. To achieve dibromination, a molar excess of NBS (at least two equivalents) is required.

Formation via Denitrogenative Transformations

Denitrogenative transformations, which involve the extrusion of molecular nitrogen (N₂) from a precursor molecule, are powerful methods in organic synthesis for generating reactive intermediates like carbenes and radicals. bldpharm.com These reactions typically start from compounds such as triazoles, tetrazoles, or diazo compounds. masterorganicchemistry.comambeed.com

However, a review of the relevant chemical literature indicates that the formation of a geminal dibromomethyl group on a pyridine ring via a denitrogenative pathway is not a commonly reported or established synthetic strategy. Denitrogenative transformations of pyridine-fused triazoles (pyridotriazoles) are well-documented, but they characteristically lead to the formation of α-imino carbene intermediates. bldpharm.com These intermediates then undergo subsequent reactions such as transannulation to form other heterocyclic systems (e.g., imidazopyridines), insertion reactions, or cyclopropanations, rather than gem-dihalogenation. masterorganicchemistry.combldpharm.com Therefore, this pathway is not considered a viable route for the synthesis of this compound based on current knowledge.

Preparation from Corresponding Pyridine Aldehydes

A viable, albeit multi-step, synthetic strategy for this compound involves the use of the corresponding aldehyde, 2-bromo-5-formylpyridine, as a key intermediate. This approach can be broken down into two major stages: the synthesis of the aldehyde and its subsequent conversion to the geminal dibromide.

Stage 1: Synthesis of 2-Bromo-5-formylpyridine

The precursor aldehyde can be prepared from 2,5-dibromopyridine (B19318). The synthesis involves a Grignard reaction, where one of the bromine atoms is selectively converted into a Grignard reagent, followed by formylation. google.com

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1 | Grignard Formation | 2,5-Dibromopyridine is reacted with a Grignard reagent like isopropyl magnesium chloride in a solvent such as tetrahydrofuran (B95107) (THF) at a controlled temperature (e.g., 0-20 °C). google.com |

| 2 | Formylation | The resulting Grignard reagent is quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield 2-bromo-5-formylpyridine after workup. google.com |

Stage 2: Conversion of Aldehyde to Geminal Dibromide

Once the aldehyde is obtained, it can be converted into the dibromomethyl group. This is a standard transformation in organic chemistry, often accomplished using phosphorus halides. For the conversion to a geminal dibromide, phosphorus pentabromide (PBr₅) is the reagent of choice. wikipedia.org The reaction involves the replacement of the carbonyl oxygen atom with two bromine atoms. The aldehyde is treated with PBr₅, often in a non-polar, inert solvent. The reaction can be vigorous and may require careful temperature control. The byproduct of this reaction is phosphoryl bromide (POBr₃).

This two-stage process provides a logical, albeit less direct, pathway to the target molecule compared to the direct radical bromination of 2-bromo-5-methylpyridine.

Chemical Transformations and Reactivity of 2 Bromo 5 Dibromomethyl Pyridine

Functional Group Interconversions at the Dibromomethyl Moiety

The dibromomethyl group is a versatile precursor for the introduction of other functional groups, primarily through hydrolysis and olefination reactions.

Hydrolytic Conversion to Pyridinecarbaldehyde Derivatives

The hydrolysis of the dibromomethyl group to an aldehyde is a fundamental transformation. This conversion is often a key step in the synthesis of more complex molecules. A general method for preparing 2-bromo-5-formylpyridine involves the reaction of 2,5-dibromopyridine (B19318) with a Grignard reagent, followed by treatment with dimethylformamide (DMF). google.com

Various catalytic systems can be employed to facilitate the hydrolysis of gem-dibromides to aldehydes. While specific examples for 2-bromo-5-(dibromomethyl)pyridine are not extensively detailed in the provided search results, general methodologies for similar transformations suggest the use of:

Aqueous Carbonate: Mild basic conditions using aqueous sodium or potassium carbonate can effect the hydrolysis of benzylic-type dibromides. researchgate.net

Pyridine (B92270): Pyridine can act as both a solvent and a catalyst in certain hydrolysis and related reactions. wikipedia.orgnih.gov

Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent and can participate in oxidation reactions, which can be relevant in the conversion of the dibromomethyl group.

The efficiency of the hydrolysis reaction can be influenced by several factors. For the related conversion of 2-(bromomethyl)pyridine (B1332372) to 2-pyridinemethanol, issues with low yields in direct hydrolysis have been noted. researchgate.net An alternative two-step process involving displacement with acetate (B1210297) followed by mild hydrolysis with potassium carbonate in methanol (B129727) can lead to higher yields. researchgate.net This suggests that for this compound, a similar two-step approach might be advantageous for optimizing the formation of the corresponding aldehyde.

Formation of Carboxylic Acid Derivatives (via further oxidation)

Further oxidation of the initially formed 2-bromo-5-formylpyridine can yield the corresponding carboxylic acid, 5-bromopicolinic acid. While direct oxidation pathways from this compound are not explicitly described, standard oxidation methods for aldehydes can be applied.

Olefination Reactions (e.g., Wittig-type, Knoevenagel-Doebner variants for Cinnamic Esters)

The aldehyde derivative, 2-bromo-5-formylpyridine, is a key intermediate for olefination reactions to form carbon-carbon double bonds.

Wittig-type Reactions: The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This involves the reaction of the aldehyde with a phosphonium (B103445) ylide. A modified approach for pyridine alkylation utilizes a Wittig olefination-rearomatization sequence with dearomatized pyridylphosphonium ylides. nih.gov

Knoevenagel-Doebner Variants: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group. wikipedia.org The Doebner modification specifically involves the reaction of an aldehyde with malonic acid in the presence of pyridine, leading to the formation of α,β-unsaturated carboxylic acids after decarboxylation. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This reaction is particularly useful for synthesizing cinnamic acid derivatives from aromatic aldehydes.

Pyridine Ring Functionalization and Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound and its derivatives serves as a handle for various functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: This reaction is a widely used method for the synthesis of biaryl compounds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.com Pyridine derivatives, including bromo-substituted pyridines, are effective substrates for Suzuki coupling. mdpi.comworktribe.com For instance, 2-bromo-5-(trifluoromethyl)pyridine (B156976) is used as a substrate in palladium-catalyzed α-arylation reactions. evitachem.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.com

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as amination, are also possible. For example, 2-bromo-5-(trifluoromethyl)pyridine can undergo amination with aromatic amines in the presence of a Pd(dba)₂/BINAP catalytic system. researchgate.net

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors. For this compound, the bromine atom at the 2-position is an excellent electrophilic partner in these transformations, reacting with various organometallic nucleophiles to form new C-C bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming biaryl and vinyl-aryl structures. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. stackexchange.commdpi.com For this compound, the C(sp²)–Br bond readily participates in the catalytic cycle.

The reaction tolerates a wide variety of functional groups and generally proceeds with high yields. mdpi.com A typical catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) in a solvent mixture, often aqueous 1,4-dioxane or isopropanol. mdpi.comresearchgate.net The reaction proceeds efficiently with a range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridine (B144113) Derivatives

| Aryl Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C, 12h | Good | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C, >15h | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/Ligand | K₂CO₃ | aq. Isopropanol | Reflux | Excellent | researchgate.net |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C, 12h | Good | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is invaluable for the synthesis of substituted alkynes and conjugated enynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. wikipedia.org

In the context of this compound, the C2-Br bond can be coupled with various terminal alkynes. The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous when the presence of copper might interfere with other functional groups in the substrate. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF | Room Temp. to 65 °C | wikipedia.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | Room Temp. | wikipedia.org |

| 1-Hexyne | Pd(OAc)₂, Ligand, CuI | N-Butylamine | THF | 65 °C | wikipedia.org |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. libretexts.org This reaction is a key method for the synthesis of substituted alkenes. The C2-Br bond of this compound can serve as the organohalide component, reacting with a variety of alkenes.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org Common catalysts include Pd(OAc)₂ or PdCl₂, often with phosphine (B1218219) ligands, and typical bases include triethylamine or sodium acetate. rsc.org The reaction can be performed both inter- and intramolecularly, with the intramolecular version being particularly powerful for constructing cyclic systems. libretexts.orgsioc-journal.cn

Table 3: General Conditions for Heck Reaction with Aryl Bromides

| Alkene Partner | Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 °C, 40h | rsc.org |

| Ethyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 °C, 16h | sioc-journal.cn |

| 1-Octene | Pd(dba)₂/Ligand | NaOAc | DMF | 80-120 °C | nih.gov |

The Kumada coupling, or Kumada-Tamao-Corriu reaction, is a cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with a Grignard reagent (organomagnesium halide). The reaction is typically catalyzed by nickel or palladium complexes. For this compound, this reaction allows for the introduction of a wide range of alkyl and aryl groups.

Nickel catalysts, such as NiCl₂, are often effective and can be used without additional ligands. The reaction is known for its high efficiency and ability to couple with sterically hindered partners, such as tertiary alkyl Grignard reagents, to form all-carbon quaternary centers. The reaction with a pyridine derivative, 4-bromo-2,6-lutidine, has been successfully demonstrated, indicating its applicability to the 2-bromopyridine scaffold.

Table 4: Kumada Coupling of Aryl Bromides with Grignard Reagents

| Grignard Reagent | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ | THF | -10 °C, 30 min | Good | |

| Phenylmagnesium bromide | NiCl₂(dppe) | THF | Reflux | Good | mit.edu |

| Methylmagnesium bromide | Pd(OAc)₂/Ligand | THF | Room Temp. | Good | nih.gov |

Carbon-Nitrogen and Carbon-Oxygen Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. libretexts.org This reaction has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The C2-Br bond of this compound is an excellent substrate for this transformation.

The reaction is highly versatile, accommodating a wide range of primary and secondary amines, including volatile amines when conducted in sealed tubes. nih.govresearchgate.net The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand (e.g., BINAP, BrettPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). libretexts.orgresearchgate.net The reaction can also be extended to form carbon-oxygen bonds by coupling with alcohols or phenols, although this is less common than amination.

Table 5: Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Anisidine | Pd(dba)₂/BINAP | NaOtBu | Toluene | Reflux | High | researchgate.net |

| Morpholine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 °C | 98% | researchgate.net |

| Piperidine (B6355638) | Pd(OAc)₂/P1 Ligand | NaOTMS | THF | 50 °C, 3h | High | nih.gov |

| n-Butylamine (volatile) | Pd(OAc)₂/dppp | NaOtBu | Toluene (sealed tube) | 80 °C | 75% | researchgate.net |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Beyond metal-catalyzed reactions, the pyridine ring is inherently susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atom polarizes the ring system, making the carbons at the 2- and 4-positions (ortho and para to the nitrogen) electron-deficient and thus activated towards attack by nucleophiles. stackexchange.com

For a 2-halopyridine like this compound, a strong nucleophile can directly displace the bromide ion. The mechanism involves the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. When attack occurs at the C2-position, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom. This provides significant stabilization, lowering the activation energy for the reaction compared to attack at the C3-position, where such stabilization is not possible. stackexchange.com Therefore, nucleophilic aromatic substitution on this compound would be expected to occur regioselectively at the C2 position, replacing the bromine atom.

Selective Derivatization Strategies

The presence of three bromine atoms in this compound, located in two distinct chemical environments, offers opportunities for selective chemical transformations. The differing reactivity of the bromine atom on the pyridine ring versus those on the dibromomethyl group allows for a stepwise and controlled derivatization of the molecule. This differential reactivity is fundamental to the utility of this compound as a versatile building block in the synthesis of more complex molecules.

Applications As a Building Block in Organic Synthesis

Precursors for Advanced Materials (e.g., Fluorescent Materials)

While direct, documented applications of this compound in the synthesis of advanced materials are not extensively reported in scientific literature, its molecular architecture makes it a promising, albeit latent, precursor for fluorescent materials. The compound's utility stems from its two reactive sites: the bromo substituent on the pyridine ring and the dibromomethyl group. These sites offer avenues for sequential or one-pot transformations to construct complex, conjugated systems that are often the core of fluorescent molecules.

The synthetic potential of this compound lies in its conversion to more versatile intermediates, primarily 2-bromo-5-formylpyridine. The dibromomethyl group can be readily hydrolyzed to an aldehyde functional group. wikipedia.org This transformation unlocks a vast array of subsequent reactions for building fluorescent scaffolds.

Once converted to 2-bromo-5-formylpyridine, the molecule can be elaborated through several established synthetic routes to create "push-pull" fluorophores. These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, a design known to facilitate intramolecular charge transfer (ICT) and result in fluorescence. nih.govnih.govresearchgate.net

One potential pathway involves a Knoevenagel condensation of the formyl group with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives. This reaction would extend the π-system. Subsequent palladium-catalyzed cross-coupling reactions, like the Sonogashira or Suzuki reactions, at the bromo position can then be used to introduce various aryl or heteroaryl moieties, which can act as electron-donating or -accepting groups to fine-tune the photophysical properties of the final molecule. beilstein-journals.orgscirp.orgsoton.ac.ukmdpi.comresearchgate.net

For instance, a Sonogashira coupling of a 2-bromo-5-(substituted-ethenyl)pyridine derivative with a terminal alkyne bearing an electron-donating group (e.g., an aniline (B41778) or thiophene (B33073) derivative) would create a classic push-pull architecture. The pyridine ring itself can act as a modest electron-accepting component.

The following table outlines a hypothetical, yet chemically plausible, synthetic sequence starting from this compound to a potential fluorescent material, based on well-established reactions for analogous compounds.

Table 1: Plausible Synthetic Route to a Pyridyl-Based Fluorophore

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | This compound | H₂O, acid or base catalyst | 2-Bromo-5-formylpyridine | Generation of a versatile aldehyde functional group. |

| 2 | 2-Bromo-5-formylpyridine | Malononitrile, piperidine (B6355638) (catalyst), ethanol, reflux | 2-(2-Bromo-5-pyridyl)methylene-malononitrile | Knoevenagel condensation to extend the π-conjugated system. |

| 3 | 2-(2-Bromo-5-pyridyl)methylene-malononitrile | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, heat | 2-(2-(Phenylethynyl)-5-pyridyl)methylene-malononitrile | Sonogashira coupling to introduce an aryl group and further extend conjugation. |

The photophysical properties of the resulting fluorophores would be highly dependent on the specific substituents introduced. Based on data from similar pyridine-based push-pull systems, one could anticipate emission in the blue to green region of the visible spectrum.

Table 2: Predicted Photophysical Properties of Hypothetical Fluorophores Derived from this compound

| Hypothetical Fluorophore Structure | Predicted Absorption Max (λ_abs) | Predicted Emission Max (λ_em) | Predicted Stokes Shift | Potential Characteristics |

| Pyridyl-vinyl-dicyanide with terminal phenyl group | ~350-400 nm | ~450-500 nm | ~100 nm | Blue-green emission, potential for solvatochromism. |

| Pyridyl-vinyl-dicyanide with terminal aniline group | ~400-450 nm | ~500-550 nm | ~100 nm | Green-yellow emission, strong intramolecular charge transfer. |

It is important to underscore that the above represents a prospective application based on the known reactivity of the functional groups present in this compound. Further experimental research would be required to validate its efficacy as a precursor for novel fluorescent materials.

Mechanistic and Theoretical Investigations

Elucidation of Bromination Reaction Mechanisms

The synthesis of 2-Bromo-5-(dibromomethyl)pyridine from 2-bromo-5-methylpyridine (B20793) typically proceeds via a free-radical chain reaction. This type of transformation, often initiated by light or a radical initiator, involves the substitution of hydrogen atoms on the methyl group with bromine.

The bromination of the methyl group on the pyridine (B92270) ring follows a classic free-radical mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) or, more commonly, N-bromosuccinimide (NBS) to generate bromine radicals (Br•). This step requires an energy input, typically in the form of UV light or heat. Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can also be used to facilitate this process at lower temperatures.

Initiation Step: Br₂ → 2 Br•

Propagation: Once formed, a bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-5-methylpyridine. This abstraction is favored at the benzylic-like position due to the resonance stabilization of the resulting radical intermediate. This radical then reacts with a molecule of Br₂ (or NBS) to form the monobrominated product and a new bromine radical, which continues the chain reaction. nih.govgoogle.com The subsequent replacement of the second hydrogen atom to form the dibromomethyl group follows the same pathway.

Propagation Steps:

C₅H₃N(Br)(CH₃) + Br• → C₅H₃N(Br)(•CH₂) + HBr

C₅H₃N(Br)(•CH₂) + Br₂ → C₅H₃N(Br)(CH₂Br) + Br•

C₅H₃N(Br)(CH₂Br) + Br• → C₅H₃N(Br)(•CHBr) + HBr

C₅H₃N(Br)(•CHBr) + Br₂ → C₅H₃N(Br)(CHBr₂) + Br•

Termination: The chain reaction is terminated when two radical species combine. This can happen in several ways, such as the combination of two bromine radicals or the reaction of a bromine radical with a pyridinylmethyl radical. nih.gov Due to the low concentration of radicals compared to the neutral molecules, propagation steps occur many more times than termination steps. wikipedia.org

The degree of bromination is a critical aspect of this synthesis, with selectivity between the mono- and di-brominated products influenced by several factors.

Reagent Concentration: Controlling the concentration of molecular bromine is key to achieving selectivity. The use of NBS is advantageous as it provides a low, constant concentration of Br₂ through its reaction with the HBr byproduct. google.com This low concentration favors mono-bromination, as the rate of the first bromination is significantly faster than the second. To achieve di-bromination, higher concentrations of the brominating agent or more forcing conditions are typically required.

Reaction Conditions: Temperature and solvent polarity play a role in directing the reaction. Free-radical halogenation is favored by higher temperatures and non-polar solvents like carbon tetrachloride (CCl₄), which stabilize the radical intermediates. Current time information in Berlin, DE.

Substituent Effects: The electronic nature of the substituents on the pyridine ring influences the stability of the radical intermediate. The electron-withdrawing nature of the bromine atom at the 2-position and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but also influences the stability of the benzylic-type radical formed on the methyl group. This can affect the relative rates of the first and second bromination steps.

Table 1: Factors Affecting Bromination Selectivity

| Factor | Effect on Selectivity | Conditions Favoring Mono-bromination | Conditions Favoring Di-bromination |

|---|---|---|---|

| Reagent Stoichiometry | Controls the availability of bromine for subsequent reactions. | Using a limited amount of NBS or Br₂. | Using an excess of the brominating agent. |

| Reaction Time | Longer reaction times can lead to further bromination. | Shorter reaction times. | Extended reaction times. |

| Temperature | Higher temperatures increase reaction rates, potentially leading to over-bromination. | Moderate temperatures. | Higher temperatures. |

Mechanistic Aspects of Hydrolytic Conversions

The dibromomethyl group of this compound is susceptible to hydrolysis, typically leading to the formation of the corresponding aldehyde, 2-bromo-5-formylpyridine. This transformation is a crucial step in converting the brominated intermediate into a more versatile synthetic building block.

The hydrolysis of such benzylic-type dihalides generally proceeds through a nucleophilic substitution mechanism. researchgate.net The reaction is often carried out in the presence of water, sometimes with an acid or base catalyst. The mechanism can be conceptualized as a two-step process:

Formation of a Halohydrin Intermediate: The first step involves the departure of one of the bromide ions, facilitated by the polarity of the solvent (water). This results in the formation of a resonance-stabilized carbocation. The positive charge is delocalized onto the pyridine ring, which enhances the stability of this intermediate. A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated gem-halohydrin, which subsequently loses a proton.

Formation of the Aldehyde: The resulting gem-bromohydrin is unstable and readily eliminates HBr. The lone pair on the oxygen atom assists in the expulsion of the second bromide ion, leading to the formation of a protonated aldehyde. Deprotonation by a water molecule or a base yields the final aldehyde product, 2-bromo-5-formylpyridine. A patent describing the synthesis of 2-bromo-6-aldehyde pyridine confirms that the hydrolysis of a mixture containing 2-bromo-6-(dibromomethyl)pyridine (B2430885) can be achieved by treatment with acid. google.com

Theoretical Studies on Reactivity and Electronic Structure

Computational chemistry provides valuable insights into the molecular properties of this compound, helping to explain its reactivity and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties. nih.gov These calculations provide a theoretical model of the molecule's structure and energy.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor.

Reactivity and the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The LUMO is expected to have significant density on the carbon atom of the dibromomethyl group, consistent with its susceptibility to nucleophilic attack during hydrolysis. DFT studies on similar brominated pyridine derivatives show that the HOMO and LUMO are generally distributed across the pyridine ring and its substituents. nih.goviucr.org

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Bromopyridine Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. iucr.org |

| ELUMO | -1.94 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. iucr.org |

| HOMO-LUMO Gap (ΔE) | 3.95 | Indicator of chemical reactivity and kinetic stability. iucr.org |

Data is representative, based on values for a similar brominated heterocyclic system. iucr.org

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions of electron richness and electron deficiency.

In a molecule like this compound, the MEP map would be expected to show distinct regions of varying potential.

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. For this molecule, the most significant negative potential would be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen a primary site for protonation and coordination to Lewis acids.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the dibromomethyl group and, to a lesser extent, the ring hydrogens would exhibit positive potential. The carbon atom of the dibromomethyl group (-CHBr₂) would be highly electrophilic due to the strong electron-withdrawing effect of the two bromine atoms, making it a prime target for nucleophiles.

Neutral/Near-Zero Potential (Green): These areas represent regions of relatively neutral charge.

Computational Prediction of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a primary computational method used to model the mechanisms of chemical reactions, including those involving halogenated pyridines. By calculating the potential energy surface for a reaction, chemists can identify the most probable pathway, including the structures of intermediates and, crucially, the transition states that connect them.

For this compound, several reaction types could be computationally modeled:

Nucleophilic Aromatic Substitution (SNA_r_): The bromine atom at the C2 position of the pyridine ring can be displaced by nucleophiles. DFT calculations can model the transition state of this reaction, providing insights into the activation energy barrier. The electron-deficient nature of the pyridine ring, enhanced by the bromo and dibromomethyl substituents, facilitates this type of reaction.

Substitution at the Dibromomethyl Group: The -CHBr₂ group is highly reactive towards nucleophiles, proceeding likely via an SN1 or SN2 mechanism. Computational modeling can determine the favorability of each pathway and the structure of the corresponding transition state. For instance, the reaction with an amine could lead to the formation of an imine or a gem-diamine after initial substitution.

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki or Sonogashira couplings at the C2-Br position are common for bromopyridines. mdpi.com DFT can be used to elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and to understand how the substituents on the pyridine ring influence the reaction kinetics. mdpi.com

These computational studies provide activation energies (Ea) and reaction enthalpies (ΔH), which are critical for predicting reaction feasibility and optimizing conditions.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. mdpi.com For this compound, these descriptors provide a deeper understanding of its chemical behavior.

The most important descriptors are related to the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. In this compound, the HOMO would likely be distributed over the pyridine ring and the bromine atoms.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is expected to be localized on the pyridine ring and particularly on the antibonding orbitals associated with the C-Br bonds.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Other global reactivity descriptors can also be calculated:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power of a molecule. |

This table presents the theoretical descriptors used to predict reactivity. The values would be determined through specific DFT calculations.

By analyzing these descriptors, one can predict that this compound would be a potent electrophile, reactive towards nucleophiles at both the C2 ring position and the dibromomethyl carbon.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide experimental data on reaction rates and energy changes, which can be correlated with the theoretical predictions from computational models. While specific studies on this compound are scarce, the principles can be outlined based on research on similar compounds.

Kinetic Studies: Kinetic experiments would measure the rate of reactions, such as the nucleophilic substitution of the bromine atoms. For example, the reaction of this compound with a nucleophile could be monitored over time using techniques like HPLC or NMR spectroscopy to determine the reaction order and the rate constant (k). These studies often reveal that reactions such as the Suzuki cross-coupling of related bromopyridines may require elevated temperatures (e.g., 85–95 °C) and extended reaction times (e.g., >15 hours) to proceed to completion. mdpi.com The steric hindrance from the pyridine ring and the substituents can also influence the kinetics of substitution reactions.

Thermodynamic Studies: Thermodynamic studies focus on the energy changes during a reaction, determining properties like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a transformation. A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally through calorimetry or by studying the reaction equilibrium at different temperatures. Computationally, these thermodynamic properties can be calculated with good accuracy using DFT methods, which also provide the zero-point vibrational energy (ZPVE) corrections. Comparing experimental and computational thermodynamic data is essential for validating the theoretical models. sigmaaldrich.com

Below is an illustrative table showing the type of data that would be collected in such a study for a hypothetical transformation.

| Transformation Type | Reactant | Product | ΔG (kcal/mol) | ΔH (kcal/mol) | Rate Constant (k) |

| Nucleophilic Substitution | This compound + Nu⁻ | 2-Nu-5-(dibromomethyl)pyridine + Br⁻ | Value | Value | Value |

| Suzuki Coupling | This compound + Ar-B(OH)₂ | 2-Ar-5-(dibromomethyl)pyridine | Value | Value | Value |

This is an illustrative table. The values would need to be determined by specific experimental or computational studies.

Concluding Remarks and Future Research Perspectives

Summary of Synthetic Versatility and Importance

The significance of pyridyl dibromomethyl compounds stems from their role as key building blocks for more complex molecular architectures. Bromomethyl-substituted heteroaromatic compounds are established precursors for pharmacologically active agents and for creating artificial receptors used in molecular recognition studies. nih.gov The pyridine (B92270) motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are integral to the development of anticancer agents, with ongoing research into pyridine-fused heterocyclic rings showing promise. nih.govnih.gov

The dibromomethyl group is a particularly useful functional handle. It can be readily converted into an aldehyde group, which then serves as a versatile point for further derivatization, such as in the synthesis of complex ligands or bioactive molecules. This transformation is a key step in harnessing the synthetic potential of these compounds. Furthermore, the bromine atom on the pyridine ring can participate in a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes compounds like 2-Bromo-5-(dibromomethyl)pyridine powerful intermediates for combinatorial chemistry and the targeted synthesis of novel compounds. The development of pyridine-based hybrids, for instance, has led to the discovery of potent PIM-1 kinase inhibitors, highlighting the importance of these scaffolds in drug discovery. nih.gov

Emerging Methodologies for Pyridyl Dibromomethyl Compounds

The synthesis of pyridyl dibromomethyl compounds has traditionally relied on radical bromination of the corresponding methylpyridines. A common method involves the use of N-bromosuccinimide (NBS) as the bromine source, with a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. nih.gov This approach is effective for generating the desired gem-dibromo moiety on the side chain of the pyridine ring.

However, the field is evolving towards more efficient, safer, and environmentally benign methodologies. One such emerging strategy is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent. google.com This reagent is often considered a "green" alternative as it can lead to higher yields and product purity under milder conditions compared to methods requiring a large excess of NBS. google.com A patented method for the synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) highlights the advantages of using DBDMH, citing simple operation, high yields (over 90%), and the ability to conduct the reaction at moderate temperatures (20-80 °C), which aligns with the principles of green chemistry. google.com

Another area of active research is the site-selective functionalization of the pyridine ring. While not specific to dibromomethylation, new strategies for the regioselective introduction of difluoromethyl groups into pyridines have been developed. uni-muenster.de These methods allow for precise installation of the functional group at either the meta or para position, a significant challenge in pyridine chemistry. uni-muenster.de Such advancements in controlling regioselectivity for related dihalomethyl groups signal a promising direction for the future synthesis of precisely substituted pyridyl dibromomethyl compounds.

Table 1: Comparison of Synthetic Methods for Pyridyl Dibromomethylation

| Method | Brominating Agent | Initiator | Key Advantages | Reference |

|---|---|---|---|---|

| Radical Bromination | N-bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Established and effective for side-chain bromination. | nih.gov |

| Green Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN or Benzoyl Peroxide | High yields (>90%), milder reaction conditions, environmentally friendlier. | google.com |

Future Directions in Advanced Synthetic Applications

The future for pyridyl dibromomethyl compounds is bright, with significant potential in advanced synthetic applications, particularly in drug discovery and materials science.

In medicinal chemistry, the focus will likely be on leveraging these compounds as scaffolds for novel therapeutics. The demonstrated success of pyridine-based molecules as kinase inhibitors suggests that derivatives of this compound could be used to generate new libraries of compounds for screening against various cancer cell lines and other disease targets. nih.gov The ability to selectively functionalize both the pyridine ring and the dibromomethyl-derived group allows for the fine-tuning of structure-activity relationships (SAR), which is crucial for optimizing drug candidates. nih.gov

In the realm of materials science, pyridyl compounds are being explored for their photophysical properties. For example, 8(meso)-pyridyl-substituted BODIPYs (boron-dipyrromethene) are of interest as fluorescent dyes. mdpi.commdpi.com The introduction of various substituents onto the pyridine ring can modulate the fluorescence quantum yields of these dyes. mdpi.commdpi.com The synthetic flexibility of pyridyl dibromomethyl compounds could be exploited to create novel BODIPY derivatives and other functional materials, such as molecular sensors and organic light-emitting diodes (OLEDs). The dibromomethyl group can be converted to other functionalities that can coordinate with metals or participate in the formation of extended conjugated systems, opening avenues for the design of new materials with tailored electronic and optical properties.

Future research will likely concentrate on developing even more selective and efficient catalytic methods for the synthesis and subsequent transformation of these versatile building blocks, further expanding their role in creating the next generation of advanced functional molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(dibromomethyl)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : A two-step bromination strategy is often employed. First, pyridine derivatives undergo bromination using bromine (Br₂) in acetic acid at 60–80°C to introduce the first bromine atom. Subsequent dibromomethylation is achieved via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in CCl₄ under reflux (100–110°C) . Key factors for yield optimization include:

- Stoichiometry : Excess NBS (5 eq) ensures complete dibromomethylation.

- Solvent Choice : CCl₄ minimizes side reactions due to its inertness.

- Reaction Monitoring : TLC and LCMS track progress to avoid over-bromination .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm for pyridine protons, with splitting patterns indicating adjacent bromine atoms.

- ¹³C NMR : Signals near 120–150 ppm confirm aromatic carbons; dibromomethyl groups appear at ~30 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 313–315 (M⁺) align with the compound’s molecular weight (313.98 g/mol) .

- InChI Key : Use PubChem’s computed identifiers (e.g.,

LPEVHUJQHCOUET-UHFFFAOYSA-N) for database cross-referencing .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of pyridine derivatives like this compound, and how can they be mitigated?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 5-position is favored due to the electron-withdrawing effect of adjacent substituents. However, competing reactions at the 3- or 4-positions may occur. Strategies include:

- Directing Groups : Introducing temporary substituents (e.g., amino or hydroxyl groups) to steer bromination .

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions during dibromomethylation .

- Computational Modeling : DFT calculations predict reactive sites using HOMO/LUMO maps .

Q. How does this compound behave under varying pH and thermal conditions, and what decomposition pathways are observed?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 249°C, forming brominated byproducts (e.g., HBr or dibromopyridines) .

- pH Sensitivity :

- Acidic Conditions : Protonation at the pyridine nitrogen increases susceptibility to nucleophilic attack, leading to hydrolysis.

- Basic Conditions : Dehydrobromination may form unsaturated pyridine derivatives .

- Mitigation : Store under inert atmospheres (N₂/Ar) at 2–8°C to prolong stability .

Q. What role does this compound play in studying biological macromolecule interactions, and how can its binding affinity be quantified?

- Methodological Answer : The compound’s bromine atoms act as hydrogen-bond acceptors, facilitating interactions with enzymes or DNA. Experimental approaches include:

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry.

- Surface Plasmon Resonance (SPR) : Quantifies association/dissociation rates (kₐ/k𝒹) .

- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .

Data Contradiction Analysis

- Synthesis Yield Discrepancies :

- Stability Claims :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.